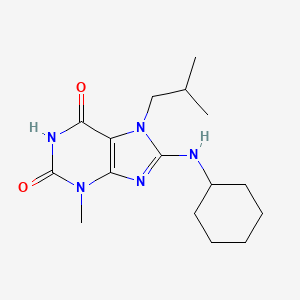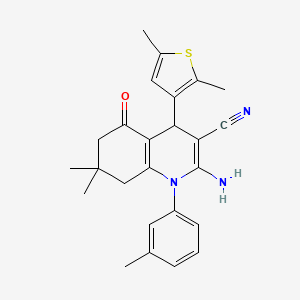![molecular formula C14H14BrN3O3 B11637145 (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637145.png)
(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a brominated benzylidene group and a dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method starts with the preparation of the benzylidene intermediate, which is then reacted with a pyrimidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove or alter specific substituents.
Substitution: Commonly involves replacing the bromine atom with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a variety of substituted pyrimidines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, this compound’s potential therapeutic effects are explored. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Fluorine compounds: Known for their unique reactivity and bond strength.
Uniqueness
What sets (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione apart is its specific combination of functional groups, which confer unique reactivity and potential bioactivity. This makes it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C14H14BrN3O3 |
|---|---|
分子量 |
352.18 g/mol |
IUPAC 名称 |
(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H14BrN3O3/c1-17(2)11-5-4-8(7-10(11)15)6-9-12(19)16-14(21)18(3)13(9)20/h4-7H,1-3H3,(H,16,19,21)/b9-6+ |
InChI 键 |
OQRKGSOTXOZARH-RMKNXTFCSA-N |
手性 SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)N(C)C)Br)/C(=O)NC1=O |
规范 SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)C(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11637066.png)
![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11637069.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637074.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637079.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-4H-1,4-benzothiazine-2-carbohydrazide](/img/structure/B11637094.png)
![3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B11637101.png)
![Ethyl 6-methoxy-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637108.png)
![ethyl (5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11637114.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11637127.png)

![N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11637147.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B11637150.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11637151.png)
